molecular formula C17H19BrN2O4S B6571564 5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide CAS No. 946213-51-0

5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Cat. No.: B6571564
CAS No.: 946213-51-0
M. Wt: 427.3 g/mol
InChI Key: PTQXAUHJEHWDHF-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a fascinating compound within the realm of chemical research. It's characterized by a bromine atom, a sulfonyl group, and a tetrahydroquinoline structure, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Setup: : The synthesis typically starts with the formation of the tetrahydroquinoline backbone.

  • Functional Group Addition: : Introduction of the propane-1-sulfonyl group to the tetrahydroquinoline.

  • Furan-2-carboxamide Formation: : Coupling the furan-2-carboxylic acid with the amine group from the tetrahydroquinoline.

  • Bromination: : Finally, a bromination step is used to attach the bromine atom to the structure.

Industrial Production Methods:
  • Batch Production: : Common in lab settings where control over reaction conditions is paramount.

  • Continuous Flow Chemistry: : For large-scale production, offering consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution: : The bromine atom can be substituted under certain conditions.

  • Oxidation/Reduction: : The compound can undergo oxidation at the furan ring or reduction at the sulfonyl group.

  • Hydrolysis: : Possible at the carboxamide linkage under acidic or basic conditions.

Common Reagents and Conditions:
  • Substitution: : Utilizes nucleophiles like hydroxide or amine under mild to moderate temperatures.

  • Oxidation/Reduction: : Employs reagents like potassium permanganate for oxidation and hydride donors for reduction.

  • Hydrolysis: : Requires aqueous acidic or basic conditions.

Major Products:
  • Substitution: : Generates derivatives with different functional groups replacing bromine.

  • Oxidation: : Produces oxidized forms of the furan ring.

  • Reduction: : Results in reduced sulfonyl variants or amine derivatives.

Scientific Research Applications

  • Chemistry: : Utilized in the synthesis of complex organic molecules, serving as a building block.

  • Biology: : Explored for its potential biological activities, including enzyme inhibition.

  • Medicine: : Investigated for therapeutic potentials in disease treatments, such as anti-inflammatory agents.

  • Industry: : Applied in material science for the development of novel materials with specific properties.

Mechanism of Action

Mechanism:

  • The compound interacts with molecular targets through its functional groups, such as the bromine atom and the sulfonyl group.

  • The tetrahydroquinoline structure often plays a role in binding to specific sites.

Molecular Targets and Pathways:
  • Potential targets include enzymes and receptors with a high affinity for brominated structures.

  • It may modulate pathways related to inflammation or cell signaling.

Comparison with Similar Compounds

Comparison:

  • 5-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: : Replaces bromine with chlorine, leading to different reactivity.

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: : Lacks the bromine atom, affecting its biological activity.

Uniqueness:
  • The presence of bromine in 5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide lends it unique reactivity and potential biological activities not observed in its analogs.

Properties

IUPAC Name

5-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-2-10-25(22,23)20-9-3-4-12-11-13(5-6-14(12)20)19-17(21)15-7-8-16(18)24-15/h5-8,11H,2-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXAUHJEHWDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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